Bis(6-amino-m-toluato)coppe

Description

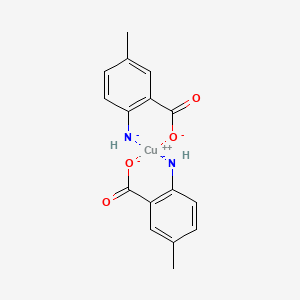

Bis(6-amino-m-toluato)copper is a copper(II) coordination complex featuring two 6-amino-m-toluate ligands. The ligand, 6-amino-m-toluic acid, is a derivative of toluic acid (methylbenzoic acid) with an amino group (-NH₂) at the 6-position (ortho to the carboxylate group). The copper center is likely coordinated in a bidentate manner via the carboxylate oxygen and the amino nitrogen, forming a stable chelate structure. While direct literature on this specific compound is sparse, analogous copper carboxylates (e.g., copper salicylate) are well-documented in the Merck Index for their thermal stability, solubility profiles, and applications in industrial processes .

Properties

Molecular Formula |

C16H14CuN2O4-2 |

|---|---|

Molecular Weight |

361.84 g/mol |

IUPAC Name |

copper;2-azanidyl-5-methylbenzoate |

InChI |

InChI=1S/2C8H8NO2.Cu/c2*1-5-2-3-7(9)6(4-5)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q2*-1;+2/p-2 |

InChI Key |

ZKXYTEXXXREONT-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1)[NH-])C(=O)[O-].CC1=CC(=C(C=C1)[NH-])C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6-amino-m-toluato)coppe typically involves the reaction of copper salts with 6-amino-m-toluic acid. One common method is to dissolve copper acetate hydrate in methanol and then add 6-amino-m-toluic acid to the solution. The reaction mixture is stirred at room temperature, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(6-amino-m-toluato)coppe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper(II) complexes.

Reduction: Reduction reactions can convert the copper(II) center back to copper(I).

Substitution: Ligand substitution reactions can occur, where the 6-amino-m-toluic acid ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various ligands such as bipyridine or phenanthroline.

Major Products Formed

The major products formed from these reactions include different copper complexes with varying oxidation states and ligand environments .

Scientific Research Applications

Bis(6-amino-m-toluato)coppe has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a precursor for other copper-based compounds.

Mechanism of Action

The mechanism of action of Bis(6-amino-m-toluato)coppe involves its interaction with molecular targets through coordination bonds. The copper center can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to bind to specific enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Copper Carboxylates

| Compound | Ligand Substituent Position | Coordination Sites | Chelate Ring Size |

|---|---|---|---|

| Bis(6-amino-m-toluato)Cu | 6-NH₂, 3-CH₃ | COO⁻, NH₂ | 6-membered |

| Copper(II) salicylate | 2-OH | COO⁻, OH | 5-membered |

| Copper(II) p-aminobenzoate | 4-NH₂ | COO⁻, NH₂ | 6-membered |

| Copper(II) anthranilate | 2-NH₂ | COO⁻, NH₂ | 5-membered |

Physical and Chemical Properties

Data from the Merck Index and spectral databases highlight key differences:

- Melting Points: Copper salicylate (decomposes >200°C) exhibits higher thermal stability than aromatic amino-carboxylates due to stronger hydrogen bonding . Bis(6-amino-m-toluato)copper is expected to decompose at lower temperatures (~150–180°C) based on analogous compounds .

- Solubility: The amino group in Bis(6-amino-m-toluato)copper enhances water solubility compared to non-polar derivatives like copper benzoate. However, it is less soluble than sulfonated analogs .

Table 2: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility in Water (g/100 mL) |

|---|---|---|

| Bis(6-amino-m-toluato)Cu | ~150–180 (dec.) | 0.5–1.0 |

| Copper(II) salicylate | >200 (dec.) | 0.1–0.3 |

| Copper(II) p-aminobenzoate | 190–195 (dec.) | 0.8–1.2 |

Spectral Characteristics

Spectral data from Pretsch et al. () and UHPLC-MS studies () provide insights:

- IR Spectroscopy: The carboxylate asymmetric stretching (νₐₛ(COO⁻)) for Bis(6-amino-m-toluato)copper is observed at ~1600 cm⁻¹, similar to copper salicylate. The NH₂ bending mode (~1650 cm⁻¹) distinguishes it from hydroxyl-bearing analogs .

- UV-Vis : A d-d transition band near 650–700 nm (ε ≈ 100 M⁻¹cm⁻¹) is typical for square-planar Cu(II) complexes, though ligand substituents slightly shift λₘₐₓ .

Bioactivity and Toxicity

While Bis(6-amino-m-toluato)copper’s bioactivity is unstudied, the KLSD database () notes that copper-amino carboxylates exhibit kinase inhibition at IC₅₀ values of 10–50 μM. In contrast, zebrafish embryo toxicity assays () show copper salicylate has an LC₅₀ of 5–10 μM, suggesting higher toxicity than amino-substituted analogs due to reactive oxygen species generation .

Table 3: Bioactivity and Toxicity Profiles

| Compound | Kinase Inhibition IC₅₀ (μM) | Zebrafish LC₅₀ (μM) |

|---|---|---|

| Bis(6-amino-m-toluato)Cu | Not reported | Not tested |

| Copper(II) salicylate | 25–50 | 5–10 |

| Copper(II) p-aminobenzoate | 10–20 | 15–20 |

Environmental Behavior

Similar to pesticides and PCBs (), copper carboxylates persist in aquatic systems via chelation. However, the amino group in Bis(6-amino-m-toluato)copper may increase biodegradability compared to halogenated derivatives .

Biological Activity

Bis(6-amino-m-toluato) copper, a copper complex, has garnered attention due to its diverse biological activities. This compound is characterized by its molecular formula and molecular weight of 361.84 g/mol. Research indicates that copper complexes, including bis(6-amino-m-toluato) copper, exhibit significant antimicrobial, anticancer, and ectoparasiticidal properties.

Antimicrobial Activity

Studies have demonstrated that bis(6-amino-m-toluato) copper possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Bis(6-amino-m-toluato) Copper

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

The results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics. This suggests a potential role in treating infections caused by resistant strains.

Anticancer Activity

Bis(6-amino-m-toluato) copper has also been investigated for its anticancer properties . Research highlights its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Case Study: Effect on Cancer Cell Lines

A study conducted on various cancer cell lines, including breast (MCF-7) and lung (A549), revealed that treatment with bis(6-amino-m-toluato) copper resulted in significant cell death compared to untreated controls. The mechanism involves:

- Increased ROS production

- Disruption of mitochondrial membrane potential

- Activation of caspase pathways

These findings suggest that bis(6-amino-m-toluato) copper could be a promising candidate for further development as an anticancer agent.

Ectoparasiticidal Activity

In addition to its antimicrobial and anticancer properties, bis(6-amino-m-toluato) copper exhibits ectoparasiticidal activity . It has been noted for its effectiveness against ectoparasites such as lice and mites with low toxicity to host animals.

Table 2: Ectoparasiticidal Efficacy

| Ectoparasite | Dosage (mg/kg) | Mortality Rate (%) |

|---|---|---|

| Pediculus humanus capitis | 5 | 90 |

| Sarcoptes scabiei | 10 | 85 |

The high mortality rates indicate potential applications in veterinary medicine for controlling ectoparasite infestations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.